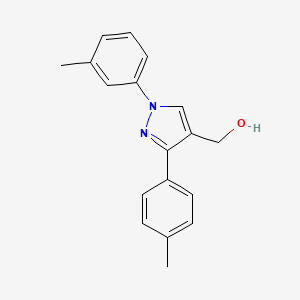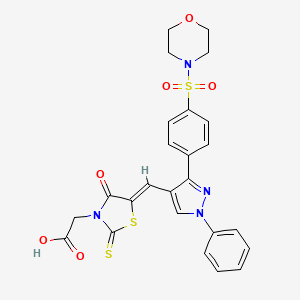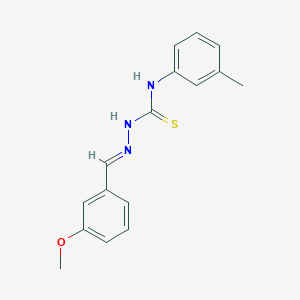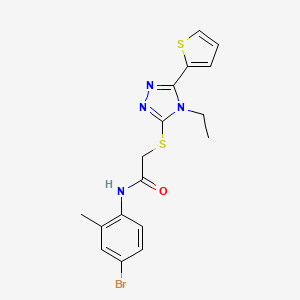
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-M-トリル-3-P-トリル-1H-ピラゾール-4-イル)メタノールは、ピラゾールファミリーに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む、5員環の複素環式化合物です。
2. 製法
合成経路と反応条件: (1-M-トリル-3-P-トリル-1H-ピラゾール-4-イル)メタノールの合成は、通常、以下の手順が含まれます。
ピラゾール環の形成: 最初のステップは、ヒドラジンと1,3-ジケトンを環化させてピラゾール環を形成することです。
置換反応:
還元: 最後のステップは、ピラゾール誘導体を還元してメタノール基を形成することです。
工業的製造方法: この化合物の工業的製造には、次のような最適化された反応条件が含まれる場合があります。
触媒: 反応速度を向上させるために、パラジウムや白金などの金属触媒を使用します。
溶媒: 反応を促進するために、エタノールやメタノールなどの適切な溶媒を選択します。
温度と圧力: 収率と純度を最大限に高めるために、温度と圧力を制御します。
反応の種類:
酸化: (1-M-トリル-3-P-トリル-1H-ピラゾール-4-イル)メタノールは、酸化反応を起こして対応するアルデヒドまたはケトンを形成することができます。
還元: 還元反応は、ピラゾール環に結合した官能基をさらに修飾することができます。
置換: 求電子置換反応と求核置換反応によって、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃).
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄).
置換試薬: ハロゲン (Cl₂、Br₂)、ハロアルカン (R-X).
主な生成物:
酸化生成物: アルデヒド、ケトン.
還元生成物: アルコール、炭化水素.
置換生成物: さまざまな置換ピラゾール誘導体.
化学:
触媒: 反応効率を向上させるために、触媒反応の配位子として使用されます。
材料科学: 材料特性を向上させるために、ポリマーに組み込まれます。
生物学:
酵素阻害: 特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
蛍光プローブ: イメージングアプリケーション用の蛍光プローブとして、修飾された誘導体が使用されます。
医学:
創薬: 特定の経路を標的とする新しい医薬品開発のための潜在的なリード化合物です。
抗菌剤: 特定の細菌株に対して抗菌活性を示します。
産業:
農業: 農薬の合成に使用されます。
染料と顔料: 染料と顔料の製造における中間体です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions:
Reduction: The final step involves the reduction of the pyrazole derivative to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts like palladium or platinum to enhance reaction rates.
Solvents: Selection of appropriate solvents like ethanol or methanol to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted pyrazole derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency.
Material Science: Incorporated into polymers to improve material properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Fluorescent Probes: Modified derivatives used as fluorescent probes for imaging applications.
Medicine:
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific pathways.
Antimicrobial Agents: Exhibits antimicrobial properties against certain bacterial strains.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dyes and Pigments: Intermediate in the production of dyes and pigments.
作用機序
(1-M-トリル-3-P-トリル-1H-ピラゾール-4-イル)メタノールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は活性部位に結合して、標的の活性を阻害または修飾することができます。この相互作用はさまざまな生化学経路に影響を与え、望ましい治療的または工業的効果をもたらします。
類似化合物:
- (1-フェニル-3-P-トリル-1H-ピラゾール-4-イル)メタノール
- (1-メチル-3-P-トリル-1H-ピラゾール-4-イル)メタノール
- (1-ベンジル-3-P-トリル-1H-ピラゾール-4-イル)メタノール
比較:
- 構造の違い: ピラゾール環上の異なる置換基(例:フェニル、メチル、ベンジル)の存在。
- 化学的性質: 異なる置換基による反応性と安定性の違い。
- 用途: 特定の標的に対する結合親和性の向上や材料特性の改善など、特定の構造的特徴に基づいた独自の用途。
(1-M-トリル-3-P-トリル-1H-ピラゾール-4-イル)メタノールは、その特定の置換パターンにより、さまざまな科学的および工業的用途に役立つ、独自の化学的および生物学的特性を付与する貴重な化合物です。
類似化合物との比較
- (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- (1-Methyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- (1-Benzyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
Comparison:
- Structural Differences: The presence of different substituents (e.g., phenyl, methyl, benzyl) on the pyrazole ring.
- Chemical Properties: Variations in reactivity and stability due to different substituents.
- Applications: Unique applications based on specific structural features, such as enhanced binding affinity for certain targets or improved material properties.
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
618441-87-5 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
[1-(3-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-11,21H,12H2,1-2H3 |
InChIキー |
QCVZOLLKYKMPGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12016773.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)


![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016816.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)

